molecular formula C8H11N3O3 B6177590 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 2680538-70-7

1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B6177590
CAS No.: 2680538-70-7
M. Wt: 197.2
InChI Key:
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Description

1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring fused with an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring. The oxane moiety can be introduced through subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the oxane moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives.

Scientific Research Applications

1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The oxane moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

  • 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • 3-(oxan-4-yl)pentanedioic acid
  • 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-(oxan-4-yl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the specific position of the carboxylic acid group on the triazole ring, which can influence its reactivity and interaction with other molecules. The combination of the triazole and oxane moieties also provides a distinct structural framework that can be exploited for various applications.

Properties

CAS No.

2680538-70-7

Molecular Formula

C8H11N3O3

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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